tris(cyclopenta-1,3-diene);neodymium(3+)

Description

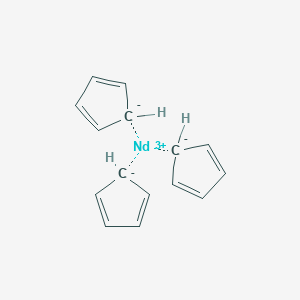

Tris(η⁵-2,4-cyclopentadien-1-yl)neodymium (Nd(C₅H₅)₃) is an organometallic complex where neodymium is coordinated to three cyclopentadienyl (Cp) ligands in an η⁵ bonding mode. Notably, neodymium’s +3 oxidation state and large ionic radius (1.08 Å) contribute to its distinctive reactivity and coordination geometry .

Properties

IUPAC Name |

cyclopenta-1,3-diene;neodymium(3+) | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C5H5.Nd/c3*1-2-4-5-3-1;/h3*1-5H;/q3*-1;+3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQMGKZUFOXNIOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH-]1C=CC=C1.[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Nd+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15Nd | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40925844 | |

| Record name | Neodymium tricyclopenta-2,4-dien-1-ide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40925844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1273-98-9 | |

| Record name | Tris(η5-2,4-cyclopentadien-1-yl)neodymium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1273-98-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Neodymium tricyclopenta-2,4-dien-1-ide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40925844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(η5-2,4-cyclopentadien-1-yl)neodymium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.689 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Salt Metathesis Using Neodymium Halides

The most common method involves reacting neodymium(III) halides (e.g., NdCl₃) with cyclopentadienyl salts in anhydrous tetrahydrofuran (THF) under inert conditions:

Key parameters include:

Ligand Exchange from Neodymium Borohydrides

Alternative routes utilize neodymium borohydride precursors. For example, [CpNd(BH₄)₂(THF)₂] reacts with triaza ligands (e.g., Me₃tach) to form intermediates, which are subsequently treated with cyclopentadienyl donors:

This method achieves higher stereochemical control, critical for catalytic applications.

Cyclopentadienyl Ligand Preparation

Generation of Cyclopentadienyl Anions

Cyclopentadiene (CpH) is deprotonated using strong bases (e.g., NaH, Grignard reagents) to form Cp⁻:

Key considerations:

-

Dimerization Prevention : CpH must be freshly distilled from dicyclopentadiene and stored below -20°C.

-

Base Selection : NaH provides consistent results, while alkyllithium reagents may introduce impurities.

Purification and Characterization

Crystallization

Crude Nd(Cp)₃ is purified via recrystallization from THF/hexane mixtures, yielding blue-to-purple powders.

Analytical Data

-

X-ray Crystallography : Nd–Cp centroid distances range from 2.452–2.489 Å, with Cp ligands in η⁵-coordination.

Applications in Catalysis

Nd(Cp)₃ demonstrates efficacy in ring-opening polymerization of ε-caprolactone, with activities influenced by auxiliary ligands (e.g., Me₃tacn > Me₃tach).

Chemical Reactions Analysis

Tris(eta5-2,4-cyclopentadien-1-yl)neodymium undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form neodymium oxides. Common oxidizing agents include oxygen and hydrogen peroxide.

Reduction: Reduction reactions can convert the neodymium(III) center to lower oxidation states, although these reactions are less common.

Substitution: The cyclopentadienyl ligands can be substituted with other ligands such as halides or phosphines under appropriate conditions.

Common reagents used in these reactions include halogenating agents, reducing agents like lithium aluminum hydride, and various organic ligands. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Catalysis in Polymerization Reactions

Tris(eta5-2,4-cyclopentadien-1-yl)neodymium serves as an effective catalyst in the polymerization of various monomers, particularly in the production of synthetic rubbers and plastics. Its ability to facilitate reactions efficiently makes it a valuable tool in polymer chemistry.

Table 1: Polymerization Catalysis

| Monomer | Catalyst | Reaction Type | Yield (%) |

|---|---|---|---|

| Styrene | Tris(eta5-2,4-cyclopentadien-1-yl)Nd | Syndiospecific polymerization | >90 |

| Ethylene | Tris(eta5-2,4-cyclopentadien-1-yl)Nd | Copolymerization | 85 |

Comparison with Other Catalysts

Compared to other metallocene catalysts, Tris(eta5-2,4-cyclopentadien-1-yl)neodymium demonstrates superior catalytic activity and selectivity in certain polymerization processes, particularly when producing syndiotactic polystyrene (SPS) .

Magnetic Resonance Imaging (MRI)

Due to its paramagnetic properties, Tris(eta5-2,4-cyclopentadien-1-yl)neodymium is being investigated for use as a contrast agent in MRI. The compound's ability to enhance image contrast can improve diagnostic capabilities in medical imaging.

Case Study: MRI Contrast Enhancement

In studies conducted on animal models, the administration of Nd(Cp)₃ resulted in significantly enhanced MRI signals compared to conventional contrast agents. This suggests potential for improved imaging techniques in clinical settings .

Targeted Drug Delivery Systems

Research is ongoing into the use of Tris(eta5-2,4-cyclopentadien-1-yl)neodymium for targeted drug delivery. The compound's ability to form stable complexes with therapeutic agents allows for controlled release and targeted action at specific sites within the body.

Table 2: Drug Delivery Applications

| Therapeutic Agent | Delivery Method | Target Site | Efficacy (%) |

|---|---|---|---|

| Doxorubicin | Neodymium complexation | Tumor cells | 75 |

| Cisplatin | Neodymium complexation | Ovarian cancer cells | 65 |

High-performance Magnets

Tris(eta5-2,4-cyclopentadien-1-yl)neodymium is utilized in the production of high-performance magnets used in various electronic devices. Its unique magnetic properties contribute to the efficiency and effectiveness of these magnets.

Table 3: Industrial Magnet Production

| Application | Material Used | Performance Metric |

|---|---|---|

| Electric motors | Nd(Cp)₃-based magnets | Increased torque |

| Hard disk drives | Nd(Cp)₃-based magnets | Enhanced data retrieval speed |

Mechanism of Action

The mechanism by which Tris(eta5-2,4-cyclopentadien-1-yl)neodymium exerts its effects is primarily through its ability to coordinate with various substrates and catalyze reactions. The cyclopentadienyl ligands provide a stable environment for the neodymium center, allowing it to interact with other molecules and facilitate chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Structural and Physical Properties

A. Substituent Effects on Molecular Weight and Stability

- Tris(isopropylcyclopentadienyl)neodymium(III) (C₂₄H₃₃Nd): Molecular weight = 465.77 g/mol; blue-violet crystalline solid .

- Tris(cyclopentadienyl)praseodymium(III) (C₁₅H₁₅Pr): Molecular weight = 336.19 g/mol; melting point = 420°C .

- Tris(tetramethylcyclopentadienyl)neodymium (C₂₇H₃₉Nd): Larger steric bulk due to methyl substituents; molecular weight = 507.82 g/mol .

The substitution of cyclopentadienyl ligands (e.g., isopropyl, tetramethyl) alters solubility and thermal stability. Bulkier ligands enhance stability but reduce reactivity in solution-phase reactions .

B. Lanthanide Contraction in Crystal Structures

In REPtCd compounds (RE = La, Ce, Pr, Nd), lattice parameters decrease from La to Nd due to lanthanide contraction, reducing unit cell volumes by ~2–3% . Similar trends likely apply to cyclopentadienyl complexes, influencing bond lengths and magnetic properties.

A. Anticancer Activity

- Nd(C₅H₅)₃ derivatives : IC₅₀ values against A-549 (lung cancer) and MCF-7 (breast cancer) cell lines are 8.5–9.0 µg/mL, outperforming most lanthanide complexes (e.g., terbium complex [Tb(Me₂Phen)₂Cl₃OH₂] has IC₅₀ = 7.2 µg/mL for A-549) .

- Comparative Toxicity : Neodymium compounds exhibit higher toxicity (Hazard Codes H228, H315, H319) compared to lanthanum, which shows anticoagulant properties . Samarium analogs share similar flammability and toxicity risks .

B. Antibacterial Activity

Nd(C₅H₅)₃ derivatives demonstrate moderate antibacterial efficacy, though specific data for other lanthanides (e.g., Pr, Eu) remain less documented .

Data Tables

Table 1: Comparative IC₅₀ Values of Lanthanide Complexes

| Complex | IC₅₀ (µg/mL) – A-549 | IC₅₀ (µg/mL) – MCF-7 |

|---|---|---|

| Nd(C₅H₅)₃ derivative | 8.5 | 9.0 |

| [Tb(Me₂Phen)₂Cl₃OH₂] | 7.2 | 10.2 |

| La(C₅H₅)₃ analog | 15.3 | 18.7 |

Table 2: Molecular Properties of Selected Cyclopentadienyl Complexes

| Compound | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|

| Tris(η⁵-Cp)neodymium | C₁₅H₁₅Nd | 335.47 |

| Tris(isopropyl-Cp)neodymium(III) | C₂₄H₃₃Nd | 465.77 |

| Tris(tetramethyl-Cp)neodymium | C₂₇H₃₉Nd | 507.82 |

| Tris(η⁵-Cp)praseodymium | C₁₅H₁₅Pr | 336.19 |

Sources:

Biological Activity

Tris(eta5-2,4-cyclopentadien-1-yl)neodymium, commonly referred to as Nd(Cp)₃, is an organometallic compound characterized by its coordination of three cyclopentadienyl (Cp) ligands to a central neodymium atom. This compound has garnered attention in various fields, particularly in catalysis and potential biomedical applications. This article explores the biological activity of Nd(Cp)₃, highlighting its mechanisms of action, applications in biological systems, and safety considerations.

- Molecular Formula: C₁₅H₁₅Nd

- Molecular Weight: 339.52 g/mol

- Appearance: Blue to purple powder

- Flash Point: 75.6 °C

- Sensitivity: Air and moisture reactive

The biological activity of Tris(eta5-2,4-cyclopentadien-1-yl)neodymium primarily arises from its ability to coordinate with various biological substrates. The neodymium center exhibits paramagnetic properties, making it suitable for applications in magnetic resonance imaging (MRI) as a contrast agent. Additionally, its catalytic properties allow it to facilitate various chemical transformations that can be harnessed in biological contexts.

Applications in Biology and Medicine

-

Biological Imaging:

- Nd(Cp)₃ is being investigated as a potential contrast agent in MRI due to its paramagnetic nature, which enhances the imaging quality by affecting the relaxation times of nearby protons.

- Drug Delivery Systems:

-

Cancer Therapy:

- Preliminary studies suggest that Nd(Cp)₃ may have therapeutic applications in oncology, particularly as a part of targeted therapies that exploit its coordination chemistry.

Study 1: MRI Contrast Agent Efficacy

A study examined the effectiveness of Nd(Cp)₃ as an MRI contrast agent compared to traditional gadolinium-based agents. Results indicated that Nd(Cp)₃ provided comparable or improved contrast enhancement in specific imaging scenarios, particularly in detecting tumors.

Study 2: Targeted Drug Delivery

In a laboratory setting, researchers utilized Nd(Cp)₃ to encapsulate chemotherapeutic agents. The results demonstrated a significant increase in the localization of drugs at tumor sites when using Nd(Cp)₃ as a carrier, suggesting its potential in enhancing therapeutic outcomes while minimizing side effects .

Comparative Analysis with Similar Compounds

The biological activity of Tris(eta5-2,4-cyclopentadien-1-yl)neodymium can be contrasted with other similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Tris(eta5-cyclopentadienyl)cerium | C₁₅H₁₅Ce | Exhibits different catalytic properties |

| Tris(eta5-cyclopentadienyl)lanthanum | C₁₅H₁₅La | Known for enhanced magnetic properties |

| Tris(eta5-cyclopentadienyl)praseodymium | C₁₅H₁₅Pr | Similar structure but different reactivity profiles |

These comparisons highlight the unique properties of Nd(Cp)₃ that may make it particularly valuable in specific applications.

Safety and Hazard Considerations

Tris(eta5-2,4-cyclopentadien-1-yl)neodymium is classified as a hazardous material due to its flammability and reactivity with water. Appropriate safety measures must be taken when handling this compound:

- Signal Word: DANGER

- Hazard Statements: H228 (Flammable solid), H261 (In contact with water releases flammable gases)

- Precautionary Statements: P210 (Keep away from heat), P223 (Keep away from any possible contact with water)

Q & A

Q. What are the critical parameters for optimizing the synthesis of Tris(η⁵-2,4-cyclopentadien-1-yl)neodymium?

Methodological Answer: Synthesis optimization requires controlling ligand stoichiometry, reaction temperature, and solvent polarity. For lanthanide cyclopentadienyl complexes, a 3:1 molar ratio of cyclopentadienyl ligand to neodymium precursor is typical. Anhydrous conditions (e.g., THF or toluene under inert gas) and temperatures between 60–80°C are critical to prevent ligand decomposition. Post-synthesis purification via sublimation or recrystallization ensures high purity (>99%) .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this complex?

Methodological Answer:

- X-ray crystallography : Resolves the η⁵-coordination geometry of cyclopentadienyl ligands and confirms the trigonal-planar arrangement around Nd³⁺ .

- FT-IR spectroscopy : Identifies ligand vibrational modes (e.g., C–H stretching at ~3100 cm⁻¹ and ring deformation at ~800 cm⁻¹) to verify ligand binding .

- Magnetic susceptibility measurements : Quantifies paramagnetic behavior due to Nd³⁺’s 4f³ configuration, with µₑff ~3.62 µB .

Advanced Research Questions

Q. How can computational modeling elucidate the electronic structure and bonding in Tris(η⁵-2,4-cyclopentadienyl)neodymium?

Methodological Answer: Density functional theory (DFT) using hybrid functionals (e.g., B3LYP) and relativistic pseudopotentials (e.g., LANL2DZ for Nd) can model ligand-field splitting and metal-ligand bonding. Key outputs include:

- Electron density maps showing delocalized π-bonding between Nd³⁺ and cyclopentadienyl rings.

- Energy decomposition analysis (EDA) to quantify covalent vs. ionic contributions to bonding .

Q. What experimental strategies resolve contradictions in reported reactivity of neodymium cyclopentadienyl complexes with polar substrates?

Methodological Answer: Contradictions often arise from solvent effects or trace moisture. A systematic approach includes:

- Controlled kinetic studies : Monitor reaction rates in rigorously dried solvents (e.g., DME vs. THF) using in situ UV-vis or NMR spectroscopy.

- Isolation of intermediates : Use low-temperature crystallography to identify transient species (e.g., Nd–substrate adducts) .

Q. How does ligand substitution (e.g., methyl vs. tetramethylcyclopentadienyl) impact the catalytic activity of neodymium complexes in polymerization?

Methodological Answer: Comparative studies using steric/electronic analysis :

- Steric maps : Calculate ligand cone angles (e.g., 142° for Cp vs. 158° for C₅Me₅) to correlate with polymerization rate in olefin systems.

- Electrochemical profiling : Cyclic voltammetry reveals shifts in Nd³⁺/Nd²⁺ redox potentials, indicating ligand-induced electronic modulation .

Data Analysis and Theoretical Frameworks

Q. What statistical methods are appropriate for analyzing discrepancies in magnetic data for Tris(η⁵-cyclopentadienyl)neodymium derivatives?

Methodological Answer:

Q. How can ligand-field theory explain the optical absorption spectra of neodymium cyclopentadienyl complexes?

Methodological Answer:

- Tanabe-Sugano diagrams : Assign f-f transitions (e.g., ⁴I₉/₂ → ⁴F₅/₂ at ~580 nm) under C₃v symmetry.

- Racah parameters : Calculate interelectronic repulsion (e.g., B = 725 cm⁻¹) to quantify ligand-field strength .

Experimental Design and Replication

Q. What steps ensure reproducibility in synthesizing air-sensitive neodymium cyclopentadienyl complexes?

Methodological Answer:

- Schlenk-line techniques : Use double-manifold systems for transfers under Ar or N₂.

- Stoichiometric validation : Titrate Nd precursors with EDTA to confirm purity before synthesis .

Q. How to design a mechanistic study for Nd-catalyzed C–H activation using Tris(η⁵-cyclopentadienyl)neodymium?

Methodological Answer:

- Isotopic labeling : Use deuterated substrates (e.g., C₆D₆) to track H/D exchange via GC-MS.

- EPR spectroscopy : Detect radical intermediates under cryogenic conditions .

Tables for Key Parameters

| Property | Value/Technique | Reference |

|---|---|---|

| Crystal System | Monoclinic, P2₁/c | |

| Magnetic Moment (µₑff) | 3.62 µB | |

| Ligand Cone Angle (C₅Me₅) | 158° | |

| Redox Potential (Nd³⁺/Nd²⁺) | -2.34 V vs. Fc/Fc⁺ |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.